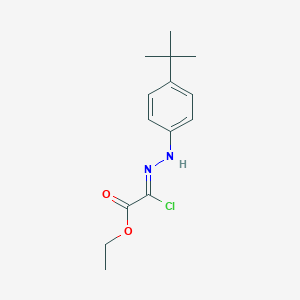![molecular formula C10H6N2 B14762832 Pyrrolo[3,4-b]indole CAS No. 247-01-8](/img/structure/B14762832.png)
Pyrrolo[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-b]indole is a heterocyclic compound that consists of a pyrrole ring fused to an indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[3,4-b]indole typically involves the cyclization of indole derivatives. One common method includes the reaction of 3-trifluoroacetylindole with lithiated amines, followed by bromination and cyclization using tri-n-butyltin hydride . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure, which is then further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as atom-economical reactions, are often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically yield tetrahydrothis compound derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Pyrrolo[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of pyrrolo[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Pyrrolo[2,3-b]indole
- Furo[3,4-b]indole
- Benzo[b]furo[2,3-c]pyrrole
Comparison: Pyrrolo[3,4-b]indole is unique due to its specific fusion of the pyrrole and indole rings, which imparts distinct electronic and steric properties. Compared to pyrrolo[2,3-b]indole, it has a different ring fusion pattern, leading to variations in reactivity and biological activity.
Propriétés
Numéro CAS |
247-01-8 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
pyrrolo[3,4-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
Clé InChI |
AIKRNPPDTQIQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CN=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


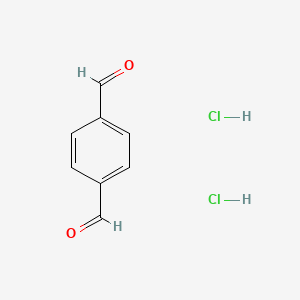



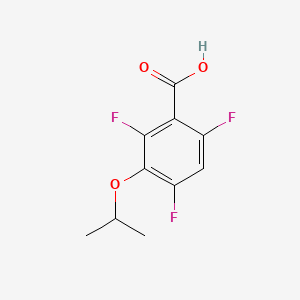
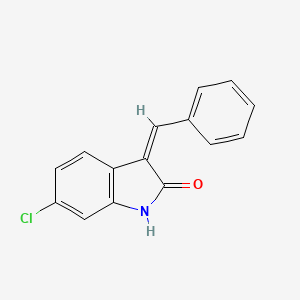
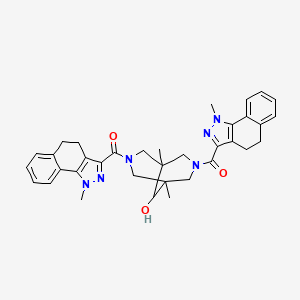
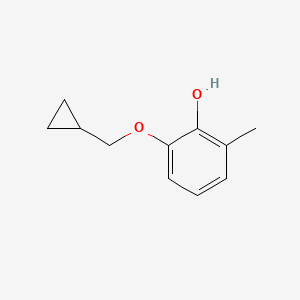
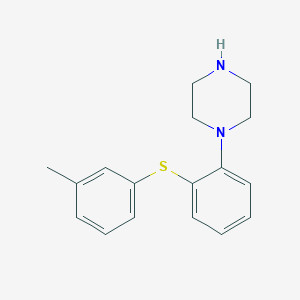
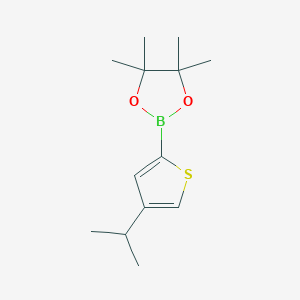
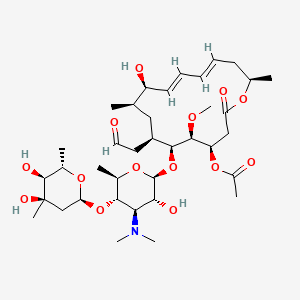

![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)
